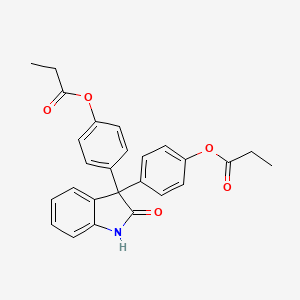

Oxyphenisatine Dipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H23NO5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[4-[2-oxo-3-(4-propanoyloxyphenyl)-1H-indol-3-yl]phenyl] propanoate |

InChI |

InChI=1S/C26H23NO5/c1-3-23(28)31-19-13-9-17(10-14-19)26(21-7-5-6-8-22(21)27-25(26)30)18-11-15-20(16-12-18)32-24(29)4-2/h5-16H,3-4H2,1-2H3,(H,27,30) |

InChI Key |

CPVBCDLXWGSXAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CC |

Origin of Product |

United States |

Historical Context of Oxyphenisatine Dipropionate in Academic Research

Origin and Early Chemical Investigations of Oxyphenisatine (B1678120)

The journey of oxyphenisatine and its derivatives from a common pharmaceutical to a subject of targeted academic research is rooted in foundational 19th-century organic chemistry.

The parent compound, oxyphenisatine, was first synthesized in 1885. wikipedia.orgwikiwand.com The process involves a condensation reaction between isatin (B1672199) and phenol (B47542). wikipedia.org In this reaction, the ketone group of isatin is protonated in a strong acid, allowing for the substitution of the oxygen with the electron-rich phenol moieties. wikipedia.org A described laboratory method involves heating isatin and phenol to 85°C and then introducing dry hydrogen chloride gas, which raises the reaction temperature to 115°C. This process results in the formation of 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, the chemical name for oxyphenisatine. wikipedia.org

Table 1: Synthesis of Oxyphenisatine

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

Early research also explored the creation of derivatives through acetylation. wikipedia.org Oxyphenisatine can be acetylated to form its acetate (B1210297) ester, oxyphenisatine acetate. wikipedia.org This derivative, where the hydroxyl groups of the phenol moieties are converted to acetate groups, was also historically used as a laxative. wikipedia.orgchemicalbook.com The manufacturing process for the diacetate derivative involves heating diphenolisatin (oxyphenisatine) with acetic acid anhydride (B1165640). chemicalbook.com Another derivative, oxyphenisatine dipropionate, is formed by the esterification of oxyphenisatine with propionic acid.

Evolution of Research Focus on Oxyphenisatine Analogs

Oxyphenisatine and its acetate derivative were used as laxatives for several decades. wikipedia.orgnih.gov However, long-term use was associated with liver damage, which led to its withdrawal from the market in most countries in the early 1970s. wikipedia.orgnih.govnih.govsma.org.sg

Following its withdrawal, the oxyphenisatine scaffold has re-emerged as a compound of interest in academic and medical research, particularly in the field of oncology. researchgate.net Oxyphenisatine acetate, now often referred to by its National Cancer Institute designation NSC 59687, has been identified as having antiproliferative activity. medchemexpress.comresearchgate.net Research has shown that it can inhibit the growth of various breast cancer cell lines. chemicalbook.commedchemexpress.comresearchgate.net This transition marks a significant shift from its role as a widely available pharmaceutical to a specialized research compound investigated for new therapeutic applications. aacrjournals.orgnih.govmedchemexpress.com Studies now focus on understanding its mechanism of action, which involves inducing a cellular starvation response, leading to mitochondrial dysfunction and apoptosis (programmed cell death). nih.govresearchgate.net

The renewed interest in oxyphenisatine has spurred investigations into the structure-activity relationships (SAR) of its analogs, aiming to optimize its anticancer properties. researchgate.netnih.gov

A pivotal 2007 study described the synthesis and structure-antiproliferative relationships for a series of oxyphenisatine analogues. nih.gov The research found that the introduction of specific substituents on the indolinone core of the molecule markedly influenced its potency. nih.gov

Key findings from this research include:

The presence of substituents—specifically fluorine (F), chlorine (Cl), methyl (Me), trifluoromethyl (CF3), and methoxy (B1213986) (OMe) groups—at the 6- and 7-positions of the oxyphenisatin structure significantly enhanced its potency against the MDA-468 breast cancer cell line. nih.gov

These modifications resulted in compounds with low nanomolar antiproliferative activity and a high degree of selectivity for the MDA-468 cell line over the MDA-231 cell line. nih.gov

Table 2: Structure-Activity Relationship of Oxyphenisatine Derivatives

| Position of Substitution | Substituent Group | Effect on Antiproliferative Activity (MDA-468 cell line) |

|---|

More recent research has continued to explore these derivatives. In 2024, a novel analog, 6-F oxyphenisatin dipropionate , was identified. researchgate.netnih.govresearchgate.net In this compound, a fluorine atom replaces the hydrogen atom at the 6-position of the indolinone fragment of oxyphenisatin dipropionate. nih.govresearchgate.net The discovery and characterization of such analogs underscore the ongoing scientific effort to understand how specific structural modifications to the oxyphenisatine scaffold can lead to more potent and selective research compounds. researchgate.netnih.gov

Compound Index

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Other Names/Synonyms |

|---|---|---|

| This compound | C26H23NO5 | - |

| Oxyphenisatine | C20H15NO3 | 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, Diphenolisatin |

| Isatin | C8H5NO2 | - |

| Phenol | C6H6O | - |

| Oxyphenisatine Acetate | C24H19NO5 | Acetalax, NSC 59687, Oxyphenisatin Diacetate |

| 6-F oxyphenisatin dipropionate | C26H22FNO5 | 3,3-bis[4'-(propionyloxy)phenyl]-6-fluoro-2-oxoindoline |

| Chlorine | Cl | - |

| Fluorine | F | - |

| Methoxy | OMe | - |

| Methyl | Me | - |

Synthesis and Chemical Derivatives of Oxyphenisatine Dipropionate

Synthetic Pathways for Oxyphenisatine (B1678120) Dipropionate and Analogs

The synthesis of the core 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold, the precursor to Oxyphenisatine Dipropionate, and its subsequent modification to produce diverse analogs, relies on established and innovative organic chemistry methodologies.

The foundational synthesis of the oxyphenisatine core structure typically involves the acid-catalyzed condensation of isatin (B1672199) (or a substituted isatin derivative) with an excess of phenol (B47542) (or a substituted phenol). This electrophilic substitution reaction targets the electron-rich ortho and para positions of the phenol molecule. Under controlled conditions, this reaction yields the triphenylmethane-like indolinone scaffold, 3,3-bis(4-hydroxyphenyl)indolin-2-one, which is the deacetylated precursor known as Oxyphenisatine.

The creation of novel analogs through de novo strategies focuses on modifying the starting materials. Key approaches include:

Modification of the Isatin Ring: Utilizing substituted isatins (e.g., 5-fluoro-isatin, 5-chloro-isatin, 7-methyl-isatin) allows for the introduction of various functional groups onto the indolinone portion of the final molecule. This is a highly effective method for systematically altering the electronic and steric properties of one region of the molecule .

Once the core 3,3-bis(substituted-phenyl)indolin-2-one scaffold is assembled, the final step to produce dipropionate esters involves acylation of the two phenolic hydroxyl groups. This is typically achieved by reacting the precursor with propionyl chloride or propionic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the target diester analog .

The synthesis of halogenated derivatives of Oxyphenisatine is of significant chemical interest for probing the effects of electronegativity and atomic size on molecular properties. Fluorine and chlorine are the most commonly introduced halogens. The primary synthetic routes involve the use of halogenated starting materials in the condensation reaction described previously .

Synthesis via Halogenated Isatins: Condensing a halogenated isatin, such as 5-fluoro-isatin or 5-chloro-isatin, with two equivalents of phenol results in an oxyphenisatine analog where the halogen is specifically located on the indolinone ring system.

Synthesis via Halogenated Phenols: Alternatively, condensing unsubstituted isatin with a halogenated phenol, such as 4-chlorophenol (B41353) or 4-fluorophenol, yields analogs where the halogen atoms are positioned on the two pendant phenyl rings.

Subsequent acylation with propionyl chloride or its equivalent completes the synthesis of the target halogenated this compound derivative . The choice of strategy dictates the final position of the halogen substituents, allowing for the creation of a diverse library of structurally distinct compounds for further study .

The table below summarizes examples of halogenated analogs and the synthetic precursors used in their preparation.

| Analog Name ↕ | Isatin Precursor ↕ | Phenol Precursor ↕ | Halogen Position ↕ |

|---|---|---|---|

| 5-Fluoro-oxyphenisatine Dipropionate | 5-Fluoro-isatin | Phenol | Indolinone Ring (C5) |

| 5-Chloro-oxyphenisatine Dipropionate | 5-Chloro-isatin | Phenol | Indolinone Ring (C5) |

| 3,3-bis(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one derivative | Isatin | 4-Chlorophenol | Pendant Phenyl Rings |

| 3,3-bis(4-fluorophenyl)-1,3-dihydro-2H-indol-2-one derivative | Isatin | 4-Fluorophenol | Pendant Phenyl Rings |

The preparation of isotopically labeled compounds, particularly deuterated analogs, is essential for quantitative bioanalytical studies using mass spectrometry. A deuterated version of a compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte during chromatography but is distinguishable by its higher mass.

The synthesis of deuterated Oxyphenisatine typically involves incorporating deuterium (B1214612) into one of the starting materials. A common and efficient strategy is to use a deuterated phenol, such as phenol-d5 (B121304) or phenol-d6, in the condensation reaction with isatin. This approach places the deuterium labels on the pendant phenyl rings, which are chemically stable and unlikely to undergo H-D exchange under typical analytical conditions. The resulting deuterated Oxyphenisatine can then be acylated to produce the corresponding deuterated this compound. This method ensures a high level of isotopic enrichment and provides a robust internal standard for sensitive and accurate quantification of the parent compound in complex matrices .

Structural Characterization of Synthetic Analogs

The unambiguous confirmation of the chemical structure of newly synthesized Oxyphenisatine analogs is a critical step. This requires the application of a suite of advanced spectroscopic and analytical techniques to verify the molecular formula, connectivity, and regiochemistry of substitution.

When synthesizing analogs using substituted isatins, confirming the exact position of the substituent (e.g., a fluorine or chlorine atom) on the indolinone aromatic ring is non-trivial and crucial for distinguishing between isomers (e.g., 5-fluoro vs. 6-fluoro vs. 7-fluoro). While 1D ¹H and ¹³C NMR provide initial data, definitive assignment often requires 2D NMR techniques.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY are powerful for confirming regiochemistry. For instance, an NOE correlation between the indolinone N-H proton and a proton at the C7 position can definitively identify a 7-substituted analog, as no such correlation would exist for 5- or 6-substituted isomers.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. By analyzing the long-range couplings between the well-defined protons (e.g., N-H, C4-H) and the quaternary carbons of the indolinone ring, the substitution pattern can be pieced together like a puzzle. For example, the C4 proton will show a ³J correlation to the C5 and C6 carbons, helping to identify a substituent at one of these positions .

In cases where single crystals of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, including the precise location of all substituents, bond lengths, and bond angles .

A combination of spectroscopic methods is employed to provide a complete structural picture of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the number and environment of protons, showing characteristic signals for the aromatic protons on the indolinone and pendant phenyl rings, as well as the ethyl groups of the propionate (B1217596) esters. ¹³C NMR reveals all unique carbon atoms, including the key carbonyl signals for the amide (~178 ppm), the esters (~172 ppm), and the quaternary C3 carbon (~55 ppm) .

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous confirmation of its elemental formula. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, such as the loss of the propionate groups .

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound shows strong characteristic absorption bands for the ester carbonyls (C=O) around 1760 cm⁻¹, the amide carbonyl (C=O) of the indolinone ring around 1710 cm⁻¹, and C-O stretching vibrations .

The table below summarizes the characteristic spectroscopic data used to identify the parent compound, this compound.

| Spectroscopic Technique ↕ | Observed Feature ↕ | Typical Value / Region ↕ |

|---|---|---|

| ¹H NMR | Aromatic Protons (Indolinone & Phenyl Rings) | δ 6.8 - 7.5 ppm |

| ¹H NMR | Propionate Methylene (-CH₂-) | δ ~2.6 ppm (quartet) |

| ¹H NMR | Propionate Methyl (-CH₃) | δ ~1.2 ppm (triplet) |

| ¹³C NMR | Amide Carbonyl (C=O) | δ ~178 ppm |

| ¹³C NMR | Ester Carbonyls (C=O) | δ ~172 ppm |

| ¹³C NMR | Quaternary Spiro Carbon (C3) | δ ~55 ppm |

| IR Spectroscopy | Ester Carbonyl Stretch (C=O) | ~1760 cm⁻¹ |

| IR Spectroscopy | Amide Carbonyl Stretch (C=O) | ~1710 cm⁻¹ |

| HRMS | [M+H]⁺ (Protonated Molecule) | Exact mass corresponding to C₂₆H₂₄NO₆⁺ |

Exploration of Related Oxindole (B195798) Derivatives

The synthesis of complex molecules like this compound is deeply rooted in the fundamental reactions used to construct its core oxindole framework. The exploration of related oxindole derivatives provides insight into the chemical strategies available for creating the 3,3-disubstituted carbon center characteristic of this compound class.

Friedel-Crafts Reaction on Isatin for Novel Oxindoles

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been effectively applied to isatin and its derivatives to generate a variety of 3-substituted and 3,3-disubstituted oxindoles. Isatin possesses an electrophilic ketone at the C3 position, which readily reacts with electron-rich aromatic compounds in the presence of a catalyst.

The reaction of isatins with arenes or heteroarenes, such as phenols, anilines, and indoles, under Friedel-Crafts conditions is a direct method for introducing aryl substituents at the C3 position. For instance, the acid-catalyzed condensation of isatin with phenol was reported as early as 1885 to produce 3,3-bis(4-hydroxyphenyl)oxindole, the precursor to oxyphenisatine. wikipedia.org This reaction involves the protonation of the C3-keto group of isatin, which then undergoes electrophilic substitution with two equivalents of phenol. wikipedia.org

Modern advancements in this area have focused on developing milder and more selective catalytic systems. Lewis acids such as Sc(OTf)₃, In(OTf)₃, and Zn(OTf)₂ have been shown to effectively catalyze the Friedel-Crafts alkylation of 3-hydroxy-2-oxindoles with electron-rich phenols, leading to 3,3-disubstituted oxindoles with good to excellent yields and high regioselectivity. beilstein-journals.org For example, the reaction of para-substituted phenols yields ortho-substituted products, while para-unsubstituted phenols result in exclusive para-substitution. beilstein-journals.org

Furthermore, the development of enantioselective Friedel-Crafts reactions has enabled the synthesis of chiral 3-aryl-3-hydroxy-2-oxindoles. The use of chiral catalysts, such as the cupreine (B190981) derivative 55 , allows for the asymmetric addition of indoles to isatins, producing the corresponding 3-indolyl-3-hydroxy-2-oxindoles in high yields and with excellent enantioselectivity (up to 99% ee). csic.es These chiral products are valuable intermediates for the synthesis of complex natural products and pharmaceuticals. csic.es

A notable development is the use of Lambert salt as a metal-free initiator for the hydroarylation of isatin. This method allows for the synthesis of a diverse array of monoarylated, symmetrical, and unsymmetrical double-arylated oxindole derivatives in good to excellent yields under mild conditions. acs.org The reaction proceeds through a monoarylated intermediate, which then undergoes a subsequent nucleophilic attack by another electron-rich arene. acs.org

| Catalyst/Reagent | Reactants | Product Type | Yield | Reference |

| Strong Acid | Isatin, Phenol | 3,3-bis(4-hydroxyphenyl)oxindole | Not specified | wikipedia.org |

| Lewis Acids (e.g., Sc(OTf)₃) | 3-Hydroxy-2-oxindoles, Phenols | 3,3-Diaryl Oxindoles | Moderate to Excellent | beilstein-journals.org |

| Cupreine Derivative 55 | Isatins, Indoles | Chiral 3-Indolyl-3-hydroxy-2-oxindoles | Up to 99% | csic.es |

| Lambert Salt | Isatin, Arenes | Mono- and Di-arylated Oxindoles | Good to Excellent | acs.org |

| Dabco-based Ionic Liquids | Isatins, Indoles | 3-Indolyl-3-hydroxy oxindoles / 3,3-Diindolyl oxindoles | High | researchgate.net |

Synthetic Methodologies for 3,3-Disubstituted Oxindole Structures

The construction of the C3-quaternary stereocenter in 3,3-disubstituted oxindoles is a significant synthetic challenge that has been addressed through a variety of innovative methodologies. nih.gov These methods often involve the use of readily available starting materials and the development of catalytic systems that allow for high efficiency and selectivity. nih.gov

One prominent strategy is the catalytic enantioselective addition of nucleophiles to isatins or their corresponding ketimines. nih.gov This approach allows for the direct construction of the chiral C3 center. A wide range of nucleophiles have been employed, including organometallic reagents, enolates, and nitroalkanes, often in the presence of chiral metal complexes or organocatalysts. nih.govresearchgate.net For example, the asymmetric aldol (B89426) reaction of isatins with ketones, catalyzed by chiral primary amine-thiourea catalysts, can produce 3-substituted-3-hydroxyoxindoles with high enantioselectivity. csic.es

Tandem radical cyclization of N-arylacrylamides has emerged as a powerful platform for the synthesis of 3,3-disubstituted oxindoles. thieme-connect.comthieme-connect.com This approach involves the generation of a radical species that adds to the double bond of the N-arylacrylamide, followed by an intramolecular cyclization of the resulting radical onto the aryl ring to form the oxindole core. thieme-connect.com This methodology allows for the introduction of a wide variety of substituents at the C3 position, including alkyl, aryl, and heteroatom-containing groups. thieme-connect.comthieme-connect.com For instance, visible-light-induced cyanomethylation of N-arylacrylamides with bromoacetonitrile (B46782) provides a facile route to cyanomethylated oxindoles. rsc.org

Other notable synthetic approaches include:

Direct Oxidative Alkylarylation: The reaction of N-arylacrylamides with simple alkanes using an oxidant like (diacetoxy)iodobenzene can generate 3,3-disubstituted oxindoles in moderate to excellent yields. thieme-connect.com

Microwave-Assisted Reactions: The reaction of isatins with formaldehyde (B43269) under microwave irradiation in the presence of a mild base can produce functionalized 3-hydroxymethyloxindole derivatives. rsc.org

Addition to 3-Halooxindoles: The base-catalyzed addition of sulfinate salts to 3-halooxindoles provides an efficient method for preparing 3-sulfonylated 3,3-disubstituted oxindoles. bohrium.com

Ketalization of Isatins: Molecular iodine can catalyze the ketalization of isatins with alcohols to afford 3,3-dialkoxy-2-oxindoles, which can be further transformed into 3,3-diaryl-2-oxindoles. mdpi.com

These diverse synthetic strategies highlight the modularity and versatility of oxindole chemistry, providing a robust toolbox for the creation of a vast array of 3,3-disubstituted oxindoles, including this compound and its analogs.

| Synthetic Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Catalytic Enantioselective Addition | Isatins, Nucleophiles | Chiral Metal Complexes or Organocatalysts | Chiral 3-Substituted-3-hydroxy/amino-oxindoles | nih.govresearchgate.net |

| Tandem Radical Cyclization | N-Arylacrylamides, Radical Precursors | Radical Initiators (e.g., visible light, ascorbic acid) | 3,3-Disubstituted Oxindoles | thieme-connect.comthieme-connect.comrsc.orgnih.gov |

| Direct Oxidative Alkylarylation | N-Arylacrylamides, Alkanes | PhI(OAc)₂ | 3,3-Disubstituted Oxindoles | thieme-connect.com |

| Microwave-Assisted Cannizzaro/Aldol | Isatins, Formaldehyde | Mild Base (e.g., K₂CO₃) | 3-Hydroxymethyl-3-hydroxyoxindoles | rsc.org |

| Addition to 3-Halooxindoles | 3-Halooxindoles, Sulfinate Salts | Base (e.g., K₃PO₄) | 3-Sulfonylated 3,3-disubstituted Oxindoles | bohrium.com |

| Molecular Iodine-Catalyzed Ketalization | Isatins, Alcohols | I₂ | 3,3-Dialkoxy-2-oxindoles | mdpi.com |

Mechanistic Investigations of Oxyphenisatine and Its Acetate/dipropionate Forms in Cellular Systems

Modulation of Cellular Proliferation and Viability in In Vitro Models

Recent research has highlighted the antiproliferative properties of oxyphenisatine (B1678120) derivatives, particularly oxyphenisatine acetate (B1210297), in various cancer cell lines. These compounds have been shown to effectively reduce cell viability and inhibit growth, with effects varying significantly across different types of cancer cells.

Oxyphenisatine acetate, also known as Acetalax, has demonstrated potent antiproliferative activity against triple-negative breast cancer (TNBC) cell lines. nih.gov Studies have confirmed that treatment with this compound leads to a significant reduction in the proliferation of specific TNBC cells. For instance, the MDA-MB468, BT549, and Hs578T cell lines have been identified as highly sensitive to oxyphenisatine acetate. nih.gov The anticancer activity of oxyphenisatine acetate and its structural analog, bisacodyl, is linked to the induction of oncosis, a form of non-apoptotic cell death characterized by cellular swelling, mitochondrial dysfunction, and depletion of ATP. nih.govnih.gov This activity has also been noted in other cancer models, including prostate and ovarian cancer. nih.gov

A notable finding is the differential sensitivity of various cancer cell lines to oxyphenisatine acetate. This suggests that the compound's efficacy is dependent on the specific molecular characteristics of the cancer cells.

Within the triple-negative breast cancer subtype, a clear distinction between sensitive and resistant cell lines has been established. nih.gov The cell lines MDA-MB468, BT549, and Hs578T are highly sensitive, with half-maximal inhibitory concentration (IC₅₀) values of 0.33 µM, 0.72 µM, and 1.19 µM, respectively. nih.gov In stark contrast, the MDA-MB436 and MDA-MB231 cell lines exhibit significant resistance, with IC₅₀ values of 48.7 µM and 38.4 µM, respectively, representing a 40- to 120-fold decrease in sensitivity. nih.gov This differential response is linked to the expression of the transient receptor potential melastatin member 4 (TRPM4) protein; cells lacking TRPM4 expression have been found to be resistant to the compound's effects. nih.gov

| Cell Line (TNBC) | IC₅₀ (µmol/L) | Sensitivity |

|---|---|---|

| MDA-MB468 | 0.33 | High |

| BT549 | 0.72 | High |

| Hs578T | 1.19 | High |

| MDA-MB231 | 38.4 | Low (Resistant) |

| MDA-MB436 | 48.7 | Low (Resistant) |

Molecular Mechanisms of Action

The molecular pathways through which oxyphenisatine and its derivatives exert their effects are a subject of ongoing research. One of the hypothesized mechanisms involves the induction of a cellular stress response, leading to the inhibition of essential processes like protein synthesis.

A key cellular response to stress, such as nutrient deprivation or the accumulation of unfolded proteins, is the shutdown of general protein synthesis (translation) to conserve resources and initiate adaptive programs. mdpi.com This process is tightly regulated by a network of kinases.

The inhibition of protein synthesis is a critical control point in cell growth and survival. biorxiv.orgfrontiersin.org In response to various stressors, the cell activates pathways that lead to a global reduction in the translation of messenger RNAs (mRNAs) into proteins. mdpi.com This is a protective mechanism to prevent the synthesis of new proteins under unfavorable conditions. While the general protein synthesis machinery is halted, the translation of specific mRNAs encoding stress-response proteins is selectively increased. mdpi.com Although it has been hypothesized that oxyphenisatine acetate may trigger a starvation-like response in cancer cells, the specific link to a broad inhibition of translation requires further direct investigation. nih.gov

The inhibition of translation is often mediated through the phosphorylation of the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). nih.gov This phosphorylation is carried out by a family of four kinases, with General Control Nonderepressible-2 (GCN2) and PKR-like ER kinase (PERK) being prominent members. frontiersin.org GCN2 is typically activated by amino acid scarcity, while PERK responds to stress in the endoplasmic reticulum (ER). frontiersin.org

Activation of either GCN2 or PERK leads to the phosphorylation of eIF2α. nih.gov This event converts eIF2 from an active component of the translation initiation complex into a competitive inhibitor of its activating protein, eIF2B, effectively halting the initiation of protein synthesis. mdpi.com Studies have shown that in some cellular contexts, GCN2 can compensate for the absence of PERK in phosphorylating eIF2α, indicating a degree of redundancy in this critical stress response pathway. nih.gov The connection of oxyphenisatine's action specifically to the activation of the GCN2 and PERK kinases is a plausible hypothesis for its mechanism but awaits direct experimental confirmation.

Regulation of Energy Sensing Pathways

Oxyphenisatine acetate has been shown to significantly impact key energy-sensing pathways within cells, namely AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling. nih.gov

AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. accscience.com Treatment with oxyphenisatine acetate leads to the activation of AMPK. nih.gov This activation is a key event, as AMPK is known to trigger catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP, effectively helping the cell to cope with energy stress. mdpi.com The activation of AMPK by oxyphenisatine acetate is part of a broader cellular starvation response. nih.gov

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. plos.orgmdpi.com In contrast to its effect on AMPK, oxyphenisatine acetate treatment results in the reduced phosphorylation of key substrates of the mTOR pathway, specifically p70S6K and 4E-BP1. nih.gov This reduction indicates an inhibition of mTOR signaling. nih.govhaematologica.org The inhibition of mTOR is a critical downstream consequence of AMPK activation, as AMPK can directly and indirectly suppress mTOR activity, thereby halting cell growth and proliferation in response to perceived energy deficits. mdpi.com

| Pathway Component | Effect of Oxyphenisatine Acetate | Downstream Consequence |

| AMPK | Activation | Triggers catabolic pathways |

| mTOR | Inhibition (reduced phosphorylation of p70S6K and 4E-BP1) | Halts cell growth and proliferation |

| eIF2α kinases (GCN2, PERK) | Phosphorylation | Inhibition of translation |

Induction of Cellular Stress Responses

The cellular response to oxyphenisatine acetate extends beyond energy sensing pathways, triggering significant stress responses that include autophagy and mitochondrial dysfunction. nih.gov

Treatment with oxyphenisatine acetate induces a state that mimics cellular starvation. nih.gov A key component of this starvation response is the induction of autophagy, a cellular process of self-digestion where the cell breaks down its own components to recycle nutrients and maintain energy levels during times of stress. nih.govbabraham.ac.uk The activation of autophagy is a well-documented consequence of mTOR inhibition and AMPK activation. frontiersin.org Studies have confirmed that oxyphenisatine acetate treatment is associated with the onset of autophagy. nih.gov

Mitochondria, the powerhouses of the cell, are also significantly affected by oxyphenisatine acetate. nih.gov Treatment leads to mitochondrial dysfunction, a state where mitochondria are unable to function correctly. nih.govmdpi.com This dysfunction is closely linked to the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govmdpi.com While ROS are a normal byproduct of mitochondrial respiration, excessive ROS production due to mitochondrial dysfunction can lead to cellular damage, a condition known as oxidative stress. mdpi.comnih.govfrontiersin.org The increased generation of ROS is a confirmed consequence of oxyphenisatine acetate treatment. nih.gov

| Cellular Stress Response | Key Features | Associated with Oxyphenisatine Acetate? |

| Starvation Response | Mimics nutrient deprivation | Yes nih.gov |

| Autophagy | Cellular self-digestion for recycling nutrients | Yes nih.gov |

| Mitochondrial Dysfunction | Impaired mitochondrial function | Yes nih.gov |

| ROS Generation | Increased production of reactive oxygen species | Yes nih.gov |

Mechanisms of Programmed Cell Death

The culmination of the cellular events triggered by oxyphenisatine acetate is the initiation of programmed cell death, a controlled process of cellular suicide. nih.govnih.gov This process is multifaceted, involving both intrinsic and extrinsic apoptotic pathways. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is activated from within the cell, often in response to cellular stress, such as mitochondrial dysfunction and high levels of ROS. scielo.org The extrinsic pathway is initiated by external signals through death receptors on the cell surface. scielo.org In certain cancer cell lines, oxyphenisatine acetate has been shown to induce the expression of TNFα and the degradation of its receptor, TNFR1, indicating an autocrine-mediated apoptosis through the extrinsic pathway. nih.govmedchemexpress.com Furthermore, there is evidence suggesting that oxyphenisatine acetate can induce oncosis, a form of cell death characterized by cellular swelling, through the poisoning of the ion exchange membrane protein TRPM4. nih.gov

The process of programmed cell death induced by oxyphenisatine acetate is complex and can be caspase-dependent or caspase-independent. scielo.organr.fr Caspases are a family of proteases that are central to the execution of apoptosis. anr.fr However, alternative, caspase-independent pathways also exist. anr.fr The collective impact of the activation of energy-sensing pathways, induction of cellular stress, and mitochondrial damage ultimately converges to trigger these programmed cell death mechanisms, leading to the elimination of the cell. nih.gov

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis is a form of programmed cell death essential for eliminating unwanted or damaged cells. mdpi.com It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Research on oxyphenisatine acetate (OXY) has demonstrated its ability to activate both of these apoptotic cascades in cancer cells. nih.gov

Treatment with OXY is associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS), key events that trigger the intrinsic apoptotic pathway. nih.govmedchemexpress.com This pathway is centered around the mitochondria, which, upon receiving death signals, release proteins like cytochrome c into the cytoplasm. mdpi.com This release activates a cascade of enzymes called caspases, ultimately leading to the execution of cell death. mdpi.com

Simultaneously, OXY can induce the extrinsic pathway. nih.gov This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. wikipathways.org Studies have shown that OXY treatment can lead to the induction of Tumor Necrosis Factor-alpha (TNFα) and the degradation of its receptor, TNFR1, which points to a self-induced (autocrine) apoptosis mediated by this system in certain estrogen receptor (ER) positive breast cancer cell lines. nih.gov The activation of death receptors like TNFR1 directly engages the caspase cascade, converging with the intrinsic pathway to ensure the efficient dismantling of the cell. wikipathways.org

Oncosis as a Non-Apoptotic Cell Death Pathway

In contrast to apoptosis, which is characterized by cell shrinkage, oncosis is a mode of cell death defined by cellular swelling (from the Greek word onkos, meaning to swell). nih.goviloencyclopaedia.org This process involves increased cell volume, organelle swelling, heightened permeability of the cell membrane, and depletion of cellular energy in the form of ATP. nih.govfrontiersin.orgplos.org

Recent studies have identified that oxyphenisatine acetate, marketed as Acetalax, can induce potent antiproliferative activity in triple-negative breast cancer (TNBC) cell lines by causing oncosis. nih.govnih.gov The observed morphological changes in these cells are consistent with oncosis, including cellular and nuclear swelling and blebbing of the cell membrane, which leads to mitochondrial dysfunction and a drop in ATP levels. nih.gov This suggests that in certain cell types, oxyphenisatine and its derivatives utilize this non-apoptotic mechanism to induce cell death. nih.gov

Target Identification and Interaction Studies

To understand the root cause of the cellular effects of oxyphenisatine and its derivatives, researchers have focused on identifying their specific molecular targets. These studies have pinpointed a key ion transporter as the primary site of action, leading to the downstream cell death pathways.

Poisoning of Plasma Membrane Sodium Transporter TRPM4

Mechanistic studies have provided strong evidence that the transient receptor potential melastatin member 4 (TRPM4) is a direct target of oxyphenisatine acetate. nih.govnih.gov TRPM4 is a calcium-activated non-selective cation channel found in the plasma membrane that primarily allows sodium ions to enter the cell. mdpi.comnih.gov

Research demonstrates that oxyphenisatine acetate "poisons" the TRPM4 channel in various TNBC cell lines. nih.govnih.gov This inhibition disrupts the normal flow of ions across the cell membrane, a critical function for maintaining cellular homeostasis. The dependence on this target is highlighted by the fact that TNBC cells lacking endogenous TRPM4 expression were found to be resistant to the compound's effects. nih.govnih.gov Conversely, artificially expressing TRPM4 in resistant cells sensitized them to oxyphenisatine acetate, confirming TRPM4 as a crucial determinant of the compound's efficacy. nih.gov The disruption of this sodium transporter is a key initiating event that leads to the oncotic cell death observed in these cancer cells. nih.govnih.gov

TRPM4 Degradation via Ubiquitin-Proteasome System

Following the acute poisoning of the TRPM4 channel by oxyphenisatine acetate, the cell initiates a process to remove the non-functional protein. nih.gov Evidence shows that the TRPM4 protein is rapidly targeted for destruction through the ubiquitin-proteasome system (UPS). nih.govnih.gov

The UPS is a major pathway for selective protein degradation in eukaryotic cells. researchgate.netmdpi.com It involves a multi-step process where the target protein is tagged with a chain of small protein molecules called ubiquitin. embopress.orgwikipedia.org This polyubiquitin (B1169507) chain acts as a signal, directing the protein to a large complex called the proteasome, which then unfolds and degrades the tagged protein into smaller peptides. wikipedia.org The rapid degradation of TRPM4 via the UPS upon exposure to oxyphenisatine acetate further solidifies the channel as a primary target and demonstrates a cellular mechanism for responding to the compound's effects. nih.gov

Role of Autocrine TNFα-Mediated Apoptosis

In specific cellular contexts, particularly in ER-positive breast cancer cells like MCF7 and T47D, the apoptotic response to oxyphenisatine acetate involves a specific signaling loop mediated by Tumor Necrosis Factor-alpha (TNFα). nih.gov TNFα is a cytokine that can regulate inflammation, cell survival, and apoptosis. wikipathways.org

Studies show that treatment with oxyphenisatine acetate induces the expression of TNFα in these cells. nih.gov This newly synthesized TNFα is then secreted and can bind to TNF receptors (TNFR1) on the surface of the same cell that produced it, a process known as autocrine signaling. nih.gov This binding triggers the extrinsic apoptotic pathway, leading to caspase activation and cell death. nih.govwikipathways.org This finding highlights a sophisticated mechanism where the compound not only triggers internal stress signals (intrinsic pathway) but also co-opts an external signaling pathway to induce apoptosis in a self-reinforcing manner. nih.gov

Advanced Analytical Methodologies in Oxyphenisatine Dipropionate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is fundamental to separating target compounds from complex mixtures, a critical step before detection and quantification. Ultra-high performance liquid chromatography (UPLC) is particularly favored for its high resolution, sensitivity, and speed. mdpi.comlcms.cz

UPLC-Q-TOF/MS is a powerful hybrid technique that combines the superior separation capabilities of UPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer. mdpi.com This method is exceptionally suited for non-targeted screening and the identification of unknown compounds.

In recent research, UPLC-Q-TOF/MS was instrumental in a non-targeted screening of healthcare products for illegal additives. researchgate.netnih.govifoodmm.com This analysis led to the discovery of a novel analogue of Oxyphenisatine (B1678120) Dipropionate, later identified as 3,3-bis[4'-(propionyloxy)phenyl]-6-fluoro-2-oxoindoline (6-F oxyphenisatine dipropionate). nih.govresearchgate.net The high-resolution mass spectrometry capability allowed for the examination of fragmentation patterns. The MS/MS spectra revealed that the fragment ions of the novel analogue (m/z 242 and 214) were highly similar to the characteristic fragments of this compound (m/z 224 and 196), suggesting a related core structure. nih.govresearchgate.netnih.gov This technique serves as a crucial first step in identifying previously unknown derivatives in complex samples like dietary supplements. researchgate.net

Table 1: Comparative UPLC-Q-TOF/MS Fragmentation Data

| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Source |

|---|---|---|---|

| This compound | 430 | 224, 196 | nih.gov |

Following the discovery and identification of new compounds, a validated quantitative method is essential. Reversed Phase UPLC coupled with a Photodiode Array (PDA) detector is a robust and reliable technique for this purpose. nih.gov The PDA detector provides spectral information across a range of wavelengths, enhancing selectivity and confirming peak purity. lcms.czmdpi.com

A sensitive and precise UPLC-PDA method was developed and validated for the quantification of the newly identified 6-F this compound. researchgate.netnih.gov The method demonstrated excellent performance characteristics, proving its suitability for routine analysis in quality control and regulatory settings. nih.govresearchgate.net The maximum absorption wavelength for the this compound standard was observed at 204.1 nm in the UV spectrum. researchgate.net The method's validation included assessments of linearity, limits of detection (LOD) and quantification (LOQ), and recovery, with results meeting international guidelines. nih.govresearchgate.netmdpi.com

Table 2: UPLC-PDA Method Validation Parameters for 6-F this compound Quantification

| Parameter | Result | Source |

|---|---|---|

| Linearity (R²) | > 0.999 | nih.govresearchgate.net |

| Concentration Range | 1.0–100 μg/mL | nih.govresearchgate.net |

| Limit of Detection (LOD) | 3 mg/kg | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 10 mg/kg | nih.govresearchgate.net |

| Average Recovery | 93.9% to 107.8% | nih.govmdpi.com |

Spectroscopic Approaches for Structural Elucidation

While chromatographic and basic mass spectrometry techniques can detect and suggest the presence of a compound, definitive structural confirmation relies on advanced spectroscopic methods.

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures. conductscience.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. thermofisher.com For complex structures like this compound and its derivatives, a suite of NMR experiments is often required.

The structure of the novel 6-F this compound was unequivocally characterized using 1D (¹H, ¹³C, ¹⁹F) and 2D (DEPT, HSQC, HMBC) NMR spectroscopy. researchgate.netresearchgate.netnih.gov After the suspected compound was isolated and purified from a product matrix, its NMR spectra were meticulously analyzed. ifoodmm.comresearchgate.net The final structure was confirmed by comparing the spectral data of the isolated compound with that of a reference standard prepared through de novo synthesis. researchgate.netnih.gov This comprehensive approach, utilizing multiple NMR techniques, provides the highest level of confidence in structural assignments. ifoodmm.cn

HRMS provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. researchgate.net This is a critical piece of evidence in the identification of unknown substances. When coupled with a separation technique like UPLC, it is often referred to as UPLC-HRMS. scilit.com

In the investigation of the fluorinated this compound analogue, HRMS was used to establish its molecular formula. researchgate.net The precise mass measurement of the protonated molecule [M+H]⁺ provided a value that closely matched the theoretical mass calculated for the proposed chemical formula, leaving little ambiguity as to its elemental makeup. researchgate.net

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-F this compound

| Parameter | Value | Source |

|---|---|---|

| Proposed Formula | C₂₆H₂₃NO₅F | researchgate.net |

| Ion | [M+H]⁺ | researchgate.net |

| Calculated m/z | 448.1555 | researchgate.net |

Proton NMR (¹H NMR) is often the first and most fundamental NMR experiment performed for structural analysis. oeno-one.eu It provides information on the number of different types of protons and their neighboring atoms. Comparing the ¹H NMR spectra of a known compound and a suspected analogue can quickly reveal structural similarities and differences. nih.gov

The ¹H NMR spectra of 6-F this compound and the parent this compound showed significant similarities, particularly in the signals corresponding to the two symmetrical 1,4-disubstituted aromatic rings. nih.gov However, distinct differences in the aromatic region of the indolinone core confirmed the substitution on that part of the molecule. researchgate.net Detailed analysis and comparison of chemical shifts (δ) and coupling constants (J) are essential for characterizing these analogues. researchgate.netnih.gov

Table 4: Comparative ¹H NMR Data (600 MHz, DMSO-d₆) for Key Protons

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| This compound | Aromatic Rings | 7.23-7.15 (m, 4H), 7.14-7.05 (m, 4H) | nih.gov |

| Propionyl Group (-CH₂) | 2.58 (q, J=7.5 Hz, 4H) | researchgate.net | |

| Propionyl Group (-CH₃) | 1.11 (t, J=7.5 Hz, 6H) | researchgate.net | |

| 6-F this compound | Aromatic Rings | 7.23-7.15 (m, 4H), 7.14-7.05 (m, 4H) | nih.gov |

| Indolinone Ring | 7.42 (dd, J=9.0, 2.3 Hz, 1H) | researchgate.net | |

| Propionyl Group (-CH₂) | 2.58 (q, J=7.5 Hz, 4H) | researchgate.net |

Advantages of Isotopic Labeling in Analytical Research

Isotopic labeling is a powerful technique in analytical and metabolic research, providing a means to trace and quantify molecules with high precision and specificity. In the context of this compound research, the strategic substitution of certain atoms with their heavier, stable isotopes (such as replacing hydrogen with deuterium) offers significant advantages. This approach does not alter the fundamental chemical properties of the compound but provides a distinct mass signature that is invaluable for sophisticated analytical methodologies.

Enhanced Detectability of Deuterated Oxyphenisatine in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, enabling the identification and quantification of compounds based on their mass-to-charge ratio (m/z). The use of a deuterated version of this compound as an internal standard is a critical strategy for enhancing the accuracy and reliability of its quantification in complex biological matrices. kcasbio.comclearsynth.com

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. aptochem.com By comparing the MS signal of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected. kcasbio.comtexilajournal.com A deuterated internal standard is considered the "gold standard" because it co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. aptochem.com This co-elution and similar behavior are crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. kcasbio.comclearsynth.com

The key advantage of using deuterated this compound is that it can be easily distinguished from the native compound by the mass spectrometer due to its higher mass. For instance, replacing several hydrogen atoms with deuterium (B1214612) atoms results in a predictable mass shift. This mass difference allows the instrument to detect and quantify both the native and the labeled compound simultaneously without mutual interference.

Table 1: Illustrative Mass Differences between Native and Deuterated this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

| This compound | C₂₆H₂₃NO₅ | 429.1576 | - |

| Deuterated this compound (D5) | C₂₆H₁₈D₅NO₅ | 434.1890 | +5.0314 |

This table provides an illustrative example of the mass difference that would be observed in a mass spectrometer between native this compound and a hypothetical deuterated version with five deuterium atoms. This clear mass shift enables precise differentiation and quantification.

The use of a deuterated internal standard significantly improves the robustness and precision of quantitative assays, which is particularly important when analyzing trace levels of this compound in various research and forensic samples. texilajournal.com

Facilitation of Metabolic Tracking in Research Models

Understanding the metabolic fate of a compound is a fundamental aspect of pharmaceutical and toxicological research. Isotopic labeling is an indispensable tool for elucidating the biotransformation pathways of xenobiotics like this compound. longdom.org By introducing a stable isotope-labeled version of the compound into a biological system, such as in vitro cell cultures or in vivo animal models, researchers can trace the compound and its metabolites. longdom.orgevotec.com

When deuterated this compound is administered, its metabolic products will retain the deuterium label, creating a specific isotopic pattern that can be tracked using high-resolution mass spectrometry. evotec.com This allows for the confident identification of metabolites even in the presence of a multitude of endogenous molecules within a biological sample. The mass spectrometer can be programmed to specifically search for the characteristic isotopic signature of the deuterated compound and its predicted metabolic products.

This approach facilitates several key aspects of metabolic research:

Identification of Metabolites: The isotopic pattern serves as a clear marker to distinguish drug-related material from background noise and endogenous compounds, simplifying the identification of metabolic products. evotec.com

Elucidation of Metabolic Pathways: By identifying the structure of the labeled metabolites, researchers can piece together the sequence of enzymatic reactions that constitute the metabolic pathway of this compound. longdom.org For example, the detection of a hydroxylated and a glucuronidated version of the deuterated parent compound would indicate Phase I and Phase II metabolic transformations, respectively.

Quantitative Metabolite Profiling: Isotopic labeling allows for the relative or absolute quantification of different metabolites, providing insights into the major and minor routes of metabolism. evotec.com

Table 2: Hypothetical Metabolic Pathway of Deuterated this compound

| Compound | Transformation | Resulting Metabolite (Hypothetical) | Analytical Observation |

| Deuterated this compound | Phase I Metabolism (Hydroxylation) | Hydroxylated Deuterated this compound | Detection of a mass shift corresponding to the addition of an oxygen atom to the deuterated parent molecule. |

| Hydroxylated Deuterated this compound | Phase II Metabolism (Glucuronidation) | Glucuronide conjugate of Hydroxylated Deuterated this compound | Detection of a further mass shift corresponding to the addition of a glucuronic acid moiety. |

This table illustrates how isotopic labeling can be used to trace the metabolic conversion of this compound through different metabolic phases in a research setting.

Oxyphenisatine Dipropionate in Pre Clinical Research Models and Probe Development

In Vitro Models for Mechanistic Studies

In vitro models, primarily utilizing human cancer cell lines, offer a controlled environment to dissect the specific cellular and molecular effects of a compound.

The anti-proliferative activity of Oxyphenisatin Acetate (B1210297) has been evaluated across a panel of cancer cell lines, particularly those derived from breast cancer. nih.govnih.gov These studies utilize cell viability assays, such as the MTT assay, to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) after a set exposure time, typically 72 hours.

Research has demonstrated that the compound exhibits potent activity against several breast cancer cell lines, including MCF7, T47D, HS578T, and MDA-MB-468. nih.govnih.gov Notably, there is a differential sensitivity among cell lines. For instance, triple-negative breast cancer (TNBC) cell lines such as MDA-MB468, BT549, and Hs578T are highly sensitive. nih.gov In contrast, other lines like MDA-MB-231 and MDA-MB-436 show significant resistance. nih.govnih.gov This selectivity suggests that the compound's mechanism of action is dependent on specific cellular contexts or the expression of particular molecular targets. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µmol/L) | Sensitivity |

|---|---|---|---|

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.33 | High |

| BT549 | Triple-Negative Breast Cancer | 0.72 | High |

| Hs578T | Triple-Negative Breast Cancer | 1.19 | High |

| MCF7 | ER-Positive Breast Cancer | Data Unavailable | Sensitive |

| T47D | ER-Positive Breast Cancer | Data Unavailable | Sensitive |

| MDA-MB-231 | Triple-Negative Breast Cancer | 38.4 | Resistant |

| MDA-MB-436 | Triple-Negative Breast Cancer | 48.7 | Resistant |

IC₅₀ values are based on 72-hour drug treatment experiments. Data sourced from studies on Oxyphenisatin Acetate. nih.gov

To understand the broader molecular impact of Oxyphenisatin Acetate, microarray analyses have been performed. nih.govnih.gov This technique allows researchers to simultaneously assess the expression levels of thousands of genes following drug treatment. The results of these analyses revealed that the compound triggers a multifaceted cellular response consistent with cell starvation. nih.govnih.govkisti.re.kr

Key pathways highlighted by microarray analysis include those involved in:

Apoptosis Induction: The compound activates gene expression patterns that lead to programmed cell death. nih.gov

Autophagy: Cells initiate self-degradation processes, a common response to nutrient deprivation. nih.govnih.gov

RNA/Protein Metabolism: A significant impact on the machinery of protein synthesis was observed. nih.gov

Starvation Responses: The genetic profile mimics that of a cell deprived of essential nutrients. nih.govnih.gov

These findings point toward a mechanism where the compound acts as a metabolic modulator, inducing a state of acute nutrient stress that ultimately proves lethal to cancer cells. nih.gov

Building on the microarray data, pathway inhibitor combination studies have been used to confirm the roles of specific signaling pathways in the compound's mechanism of action. nih.gov By combining Oxyphenisatin Acetate with drugs that block specific proteins, researchers can determine which pathways are critical for its anti-proliferative effects.

These studies have confirmed the involvement of several key signaling networks:

AMPK/mTOR Signaling: The compound was found to activate AMP-activated protein kinase (AMPK), a master sensor of cellular energy status, while simultaneously reducing the phosphorylation of substrates for the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov This dual action is a classic hallmark of a cellular starvation response, effectively shutting down anabolic processes like protein synthesis to conserve energy. nih.gov

eIF2α Kinases: The compound leads to the rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α). nih.govnih.gov This modification inhibits global protein synthesis, another key feature of the integrated stress response. nih.gov

Other Pathways: Combination studies also implicated roles for reactive oxygen species (ROS) generation, calcium homeostasis, and ion transport across the plasma membrane in the compound's activity. nih.gov

Animal Models for Investigating Mechanistic Responses

To validate that the cellular mechanisms observed in vitro are relevant within a more complex biological system, researchers use animal models.

Murine xenograft models are a standard tool in pre-clinical cancer research. mdpi.com These models involve implanting human cancer cells into immunodeficient mice, where they grow to form tumors. mdpi.comiotnmoonshot.org These tumors can then be used to test the in vivo efficacy of anti-cancer agents.

In studies with Oxyphenisatin Acetate, an MCF7 breast cancer xenograft model was used. nih.govnih.gov The results demonstrated that the compound, when administered systemically, significantly inhibited the growth of the human tumors in the mice. nih.govnih.gov This finding confirms that the potent anti-proliferative effects seen in cell culture translate to anti-tumor activity in vivo. nih.gov

Beyond simply measuring tumor size, xenograft models allow for the analysis of molecular changes within the tumor tissue itself, providing a crucial link back to the in vitro mechanistic studies. nih.gov After treatment, tumors can be excised from the mice and analyzed for the same biomarkers identified in cell culture experiments.

In the MCF7 xenograft model, analysis of the tumor tissue confirmed that Oxyphenisatin Acetate treatment led to key molecular changes that were also seen in vitro. nih.govnih.gov These included:

Phosphorylation of eIF2α: Increased levels of phosphorylated eIF2α were detected in the tumors of treated mice, indicating that the inhibition of protein synthesis is a relevant mechanism in vivo. nih.govnih.gov

Degradation of TNFR1: A reduction in the Tumor Necrosis Factor Receptor 1 (TNFR1) was also observed, consistent with the induction of an autocrine TNFα-mediated apoptotic pathway identified in cell culture. nih.govnih.gov

These results provide strong evidence that the compound engages the same molecular pathways in a complex tumor microenvironment as it does in isolated cancer cells, validating the proposed mechanism of action. nih.govnih.gov

Development and Application as Chemical Probes

The utility of a chemical compound in research often extends beyond its primary pharmacological activity, leading to its development as a chemical probe. These probes are essential small molecules designed to selectively interact with a specific biological target, such as a protein, enabling researchers to study its function and role in cellular pathways. The development of derivatives from a core chemical scaffold, like that of oxyphenisatine (B1678120), allows for the creation of tailored tools for target validation and investigation.

The oxindole (B195798) scaffold, central to the structure of oxyphenisatine, serves as a valuable pharmacophore in the development of chemical probes. Derivatives of oxyphenisatine have been explored as tools to investigate specific biological targets, particularly in cancer research. For instance, a related derivative, oxyphenisatin acetate, has been identified as a potent agent against estrogen receptor alpha (ERα) positive breast cancer cell lines. This activity allows researchers to use such compounds as probes to study the intricacies of ERα signaling pathways and to explore potential therapeutic interventions.

The application of these derivatives as chemical probes relies on their ability to elicit a measurable biological response upon binding to their target. By observing the downstream effects of this interaction, scientists can elucidate the function of the target protein within a complex biological system. The specificity of the probe is paramount, as off-target effects can confound experimental results. Therefore, the characterization of a derivative's activity across various cell lines and targets is a critical step in validating its use as a reliable research tool.

Table 1: Activity of Oxyphenisatin Acetate in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor (ERα) Status | Biological Activity |

| MCF-7 | Positive | Potent Activity |

| T47D | Positive | Potent Activity |

| MDA-MB-468 | Negative | Modest Activity |

| Hs578t | Negative | Modest Activity |

| MDA-MB-231 | Negative | No Activity |

This table illustrates the differential activity of oxyphenisatin acetate, highlighting its utility as a probe for studying ERα-positive cancers.

The goal is to create analogs that not only bind to the intended target with high affinity but also exhibit minimal interaction with other proteins, thereby ensuring that the observed biological effects can be confidently attributed to the modulation of the specific target. For example, modifications to the oxindole core or the phenyl groups of an oxyphenisatine-like molecule could be explored to optimize interactions with a target's binding pocket. This function-oriented synthesis approach allows for the reduction of structural complexity while maintaining or even enhancing biological function, leading to more accessible and selective research tools. The development of such analogs is crucial for validating new drug targets and for dissecting complex cellular signaling networks with precision.

A significant advancement in chemical biology is the field of Targeted Protein Degradation (TPD), which utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. This strategy commonly employs heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the cell's natural ubiquitin-proteasome system to tag the POI for destruction.

Recent research has demonstrated that the oxindole scaffold, the core of oxyphenisatine, is a valuable component in the design of novel TPD molecules. Specifically, derivatives known as alkenyl oxindoles have been identified as a new class of chemical moieties capable of recruiting the CRL4-DCAF11 E3 ubiquitin ligase complex. This discovery is pivotal as it expands the toolkit of available E3 ligase-recruiting ligands, which has been a limiting factor in the broad application of PROTAC technology.

In these research concepts, the alkenyl oxindole does not act as the binder for the primary protein of interest but as the crucial E3 ligase ligand. Researchers have synthesized heterobifunctional compounds by linking these alkenyl oxindoles to a ligand for a target protein, such as the bromodomain-containing protein 4 (BRD4). The resulting PROTACs were shown to potently and specifically degrade BRD4, demonstrating the utility of the oxindole scaffold in advancing TPD research. This contribution provides a new avenue for developing therapeutics that can target proteins previously considered "undruggable."

Table 2: Degradation Activity of Alkenyl Oxindole-Based BRD4 PROTACs

| Compound | Concentration (nM) | BRD4 Degradation (%) in 293T cells | Mechanism |

| HL435 | 1 | 48% | Proteasome-dependent |

| HL435 | 3 | 65% | Proteasome-dependent |

| HL435 | 10 | 80% | Proteasome-dependent |

| HL435 | 30 | >90% | Proteasome-dependent |

| H1 | 300 | ~70% | Proteasome-dependent |

| H6 | 300 | ~65% | Proteasome-dependent |

Data adapted from studies on JQ1-alkenyl oxindole conjugates, demonstrating the potent degradation of the target protein BRD4 mediated by the oxindole-based E3 ligase recruiter.

Future Directions in Oxyphenisatine Dipropionate Academic Research

Elucidation of Unidentified Biological Targets and Pathways

While the laxative effects of oxyphenisatine (B1678120) are known, a comprehensive understanding of the molecular interactions of its dipropionate ester is lacking. Future research should prioritize the identification of its specific biological targets and the pathways it modulates.

Furthermore, oxyphenisatin acetate (B1210297) has been found to activate AMP-activated protein kinase (AMPK) and consequently inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov The AMPK/mTOR pathway is a central regulator of cell growth and metabolism, and its modulation is a key area of interest in cancer research. nih.govresearchgate.net More recently, the ion transporter TRPM4 has been identified as a potential target for oxyphenisatin acetate in triple-negative breast cancer cells, leading to a form of non-apoptotic cell death called oncosis. aacrjournals.orgaacrjournals.org

Given that Oxyphenisatine Dipropionate is a prodrug that is metabolized to oxyphenisatin, it is highly probable that it engages with these same pathways. Future academic inquiry should therefore focus on:

Confirming the interaction of this compound and its metabolites with the eIF2α, AMPK/mTOR, and TRPM4 pathways in various cell models.

Utilizing proteomics and metabolomics to uncover novel, unidentified protein binding partners and downstream metabolic consequences of exposure to the compound.

Investigating the compound's effects on ion channel modulation , expanding on the initial findings related to TRPM4 to explore other potential ion channel targets. aacrjournals.orgaacrjournals.org

Development of Novel Oxyphenisatine Analogs with Tailored Research Specificity

The discovery of analogs like 6-F-oxyphenisatin dipropionate and 5-Cl-oxyphenisatine di(acetate) in unregulated products highlights the chemical tractability of the oxindole (B195798) scaffold. researchgate.netifoodmm.com However, these discoveries were serendipitous and occurred in the context of identifying illegal adulterants. A forward-looking research direction involves the purposeful design and synthesis of novel oxyphenisatine analogs to serve as specific research probes.

Future efforts should be directed towards:

Systematic modification of the oxindole core: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions (such as the 5- and 6-positions) on the indolinone ring to study their impact on biological activity. The synthesis of a 6-fluoro analog demonstrates the feasibility of such modifications. nih.gov

Alteration of the ester groups: Replacing the dipropionate esters with other functionalities to modulate properties like solubility, cell permeability, and the rate of hydrolysis to the active oxyphenisatin form.

Synthesis of asymmetrically substituted analogs: Creating derivatives where the two phenyl rings at the 3-position are not identical to explore the steric and electronic requirements for target binding. nih.gov

These tailored analogs would be invaluable tools for dissecting the compound's mechanism of action and for developing probes with higher potency and selectivity for specific biological targets.

Advanced Spectroscopic and Mass Spectrometric Techniques for Comprehensive Characterization

The structural elucidation of this compound and its analogs has heavily relied on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). researchgate.netnih.gov Future research will benefit from the application of more advanced and hyphenated analytical methods to provide a deeper level of characterization, especially when analyzing complex biological matrices or identifying trace-level metabolites.

Promising techniques for future research include:

Hyphenated Chromatography-Spectroscopy Methods: The on-line combination of a separation technique (like LC or GC) with one or more spectroscopic detectors (like MS, NMR, or FTIR) provides a wealth of information from a single analysis. actascientific.comajpaonline.com Techniques such as LC-NMR-MS can offer simultaneous separation, structural elucidation, and mass confirmation of novel analogs and their metabolites. ajpaonline.com

Two-Dimensional Liquid Chromatography (2D-LC): For resolving highly complex mixtures, 2D-LC offers significantly enhanced peak capacity compared to conventional one-dimensional chromatography. nih.gov

High-Resolution Mass Spectrometry Imaging (MSI): This technique could be used to map the distribution of this compound and its metabolites within tissues, providing crucial information about its pharmacokinetics and target organ accumulation.

These advanced methods will be essential for unambiguously identifying new analogs, characterizing their metabolic fate, and understanding their distribution in biological systems. ijfmr.comasiapharmaceutics.info

Integration of Computational Chemistry with Experimental Research on Derivatives

Computational chemistry offers powerful tools to guide and rationalize experimental research. While currently limited for this compound itself, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies have been applied to other oxindole derivatives. rsc.org

Future academic research should integrate computational approaches to:

Predict Biological Activity: Develop QSAR models to predict the biological activity of newly designed oxyphenisatine analogs, helping to prioritize synthetic efforts.

Elucidate Reaction Mechanisms: Use DFT calculations to model reaction pathways for the synthesis of new derivatives, optimizing reaction conditions and predicting potential byproducts. acs.org

Perform Molecular Docking Studies: Once specific biological targets are identified (as per section 6.1), molecular docking simulations can be used to predict the binding modes of this compound and its analogs. This can reveal key molecular interactions and guide the design of more potent and selective compounds.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to identify candidates with favorable drug-like properties early in the research process. rsc.org

By combining computational predictions with experimental validation, the process of developing and understanding novel oxyphenisatine derivatives can be significantly accelerated.

Exploration of Structure-Activity Relationships in Diverse Oxindole Scaffold Modifications

The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. rsc.org Understanding the structure-activity relationships (SAR) of this scaffold is crucial for designing new molecules with desired properties. For this compound, the key feature is the 3,3-diphenyl substitution on the oxindole core.

Future research should systematically explore the SAR of this class of compounds by:

Investigating the role of the phenyl ring substituents: Studies on related 3,3-diarylindoline-2-ones have shown that substitutions on the phenyl rings significantly impact activity. nih.gov A systematic exploration of electron-donating and electron-withdrawing groups at various positions on the phenyl rings of oxyphenisatine is needed.

Modifying the oxindole nitrogen: The nitrogen atom of the oxindole ring can be substituted with various alkyl or aryl groups. Investigating how these modifications affect the compound's activity and target specificity is a key research avenue. nih.gov

Exploring spirocyclic derivatives: The creation of spiro-oxindole derivatives, where the 3-position is part of a new ring system, can lead to compounds with novel three-dimensional shapes and biological activities. mdpi.com

A thorough understanding of the SAR will provide a rational basis for the design of future this compound analogs with tailored pharmacological profiles for specific research applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Oxyphenisatine Dipropionate in academic research?

- Methodological Answer: Synthesis typically involves esterification of oxyphenisatine with propionic anhydride under controlled conditions. Characterization requires HPLC (e.g., C18 column, mobile phase of acetonitrile/water) to confirm purity (>97%) and identity via retention time comparison with reference standards. For novel synthesis routes, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. Experimental details should be documented rigorously to enable reproducibility, with excess data relegated to supplementary materials .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Methodological Answer: Use reverse-phase HPLC with system suitability criteria (resolution ≥3.0 between analyte and internal standard, RSD ≤2%). Quantify impurities via a validated method with a detection limit of 0.1% w/w. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation products, while heavy metal analysis (≤30 ppm) ensures compliance with pharmacopeial standards .

Q. What pharmacological screening methods are appropriate for initial assessment of this compound’s activity?

- Methodological Answer: In vitro assays (e.g., receptor-binding studies for laxative targets like intestinal serotonin receptors) and ex vivo intestinal motility models (e.g., isolated rat jejunum) are foundational. Dose-response curves should be generated with positive controls (e.g., bisacodyl) to benchmark efficacy. Data must be statistically validated (p<0.05, n≥3 replicates) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

- Methodological Answer: Employ comparative studies using isoform-specific receptor antagonists (e.g., 5-HT4 receptor blockers) in knockout animal models. Meta-analyses of existing data should assess heterogeneity via I² statistics, while molecular docking simulations can predict binding affinities to conflicting targets. Transparent reporting of confounders (e.g., batch variability) is critical .

Q. What experimental designs optimize the detection of long-term toxicological effects in preclinical studies?

- Methodological Answer: Chronic dosing studies (≥6 months) in rodents, with endpoints including histopathology of intestinal tissues and plasma biomarker analysis (e.g., liver enzymes). Use a crossover design to minimize inter-subject variability. Include a negative control group and adjust for multiple comparisons (e.g., Bonferroni correction). Reference OECD guidelines for carcinogenicity testing .

Q. How can researchers address discrepancies in pharmacokinetic data across species for this compound?

- Methodological Answer: Conduct allometric scaling with correction factors for metabolic rate differences (e.g., liver microsomal stability assays across species). Validate findings using physiologically based pharmacokinetic (PBPK) modeling. Cross-reference humanized liver mouse models to bridge interspecies gaps .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy in this compound studies?

- Methodological Answer: Non-linear regression (e.g., log-dose vs. response) with EC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-parametric data, apply Kruskal-Wallis tests. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

- Methodological Answer: Include raw chromatograms, NMR/MS spectra, and animal ethics approval IDs. Annotate datasets with metadata (e.g., instrument settings, software versions). Hyperlink supplementary files in the main text for seamless access .

Ethical & Regulatory Considerations

Q. What guidelines govern the use of this compound in human clinical trials?

- Methodological Answer: Follow ICH E6 (Good Clinical Practice) for trial design, including informed consent templates and adverse event reporting protocols. For laxative trials, adhere to FDA 21 CFR Part 312. Incorporate a Data Safety Monitoring Board (DSMB) for interim analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.